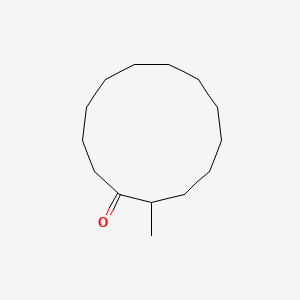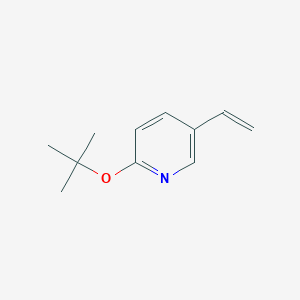
Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI): is a chemical compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound’s unique structure, featuring a pyridine ring substituted with a 2-(1,1-dimethylethoxy) group and a 5-ethenyl group, imparts distinct chemical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the core structure. The 2-(1,1-dimethylethoxy) group is introduced through an etherification reaction using appropriate reagents and conditions.
Ethenyl Group Introduction: The 5-ethenyl group is introduced via a vinylation reaction, which can be achieved using reagents such as vinyl halides or vinyl boronates under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the ethenyl group, resulting in the formation of saturated derivatives.
Substitution: The compound can participate in substitution reactions, where the 2-(1,1-dimethylethoxy) or 5-ethenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique substituents allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a ligand in coordination chemistry, facilitating the study of metal-ligand interactions. It may also serve as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Pyridine derivatives are known for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI) depends on its specific application. In medicinal chemistry, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites or binding pockets, modulating biological pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine, 2-(1,1-dimethylethoxy)-5-nitro-(9CI): This compound features a nitro group instead of an ethenyl group, leading to different chemical properties and reactivity.
Pyridine, 2-(1,1-dimethylethoxy)-5-methyl-(9CI): The presence of a methyl group instead of an ethenyl group results in variations in chemical behavior and applications.
Uniqueness
Pyridine, 2-(1,1-dimethylethoxy)-5-ethenyl-(9CI) is unique due to the presence of both the 2-(1,1-dimethylethoxy) and 5-ethenyl groups. This combination imparts distinct reactivity and versatility, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
5-ethenyl-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C11H15NO/c1-5-9-6-7-10(12-8-9)13-11(2,3)4/h5-8H,1H2,2-4H3 |
Clé InChI |
QOXPZRFVNCVWBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=NC=C(C=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B13960498.png)
![(2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B13960504.png)
![N-(4-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13960520.png)
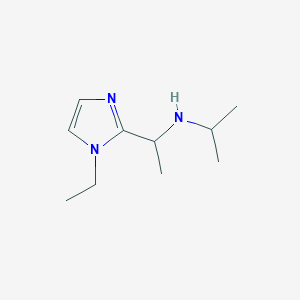
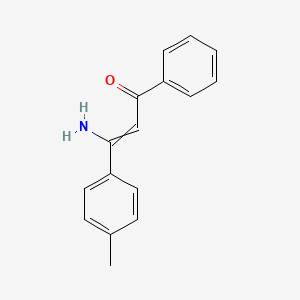


![2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13960569.png)
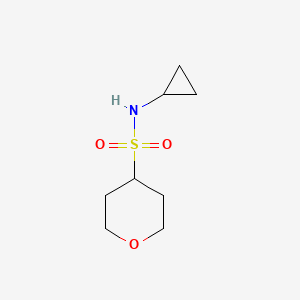
![N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine](/img/structure/B13960581.png)
![5-[2-(Propan-2-ylidene)hydrazinyl]pyridine-2-carboxylic acid](/img/structure/B13960585.png)
